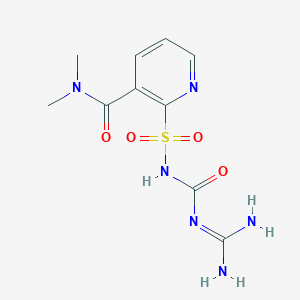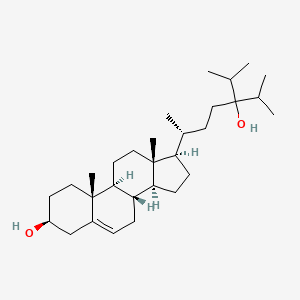
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol is a naturally occurring sterol compound. It is a derivative of stigmastane, a type of phytosterol, which is found in various plant sources. This compound is known for its potential biological activities and is studied for its applications in various fields, including medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol typically involves multiple steps. One common method starts with the extraction of stigmasterol from plant sources. The stigmasterol is then subjected to a series of chemical reactions, including hydrogenation, oxidation, and reduction, to introduce the necessary functional groups and achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves the large-scale extraction of stigmasterol from plant oils, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield various hydroxylated derivatives.
Aplicaciones Científicas De Investigación
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol involves its interaction with cell membranes and various enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. The compound’s molecular targets include sterol regulatory element-binding proteins (SREBPs) and nuclear receptors, which play crucial roles in lipid metabolism and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Stigmasterol: A precursor to (3beta)-28-Methyl-stigmast-5-ene-3,24-diol, known for its cholesterol-lowering effects.
Beta-Sitosterol: Another phytosterol with similar biological activities, commonly found in plant oils.
Campesterol: A phytosterol with structural similarities, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its dual hydroxyl groups at positions 3 and 24 make it a valuable compound for studying sterol metabolism and its effects on cellular functions.
Propiedades
Fórmula molecular |
C30H52O2 |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methyl-5-propan-2-ylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-19(2)30(32,20(3)4)17-12-21(5)25-10-11-26-24-9-8-22-18-23(31)13-15-28(22,6)27(24)14-16-29(25,26)7/h8,19-21,23-27,31-32H,9-18H2,1-7H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
JHXCHGUEWDKPRT-AXYOXNHISA-N |
SMILES isomérico |
C[C@H](CCC(C(C)C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


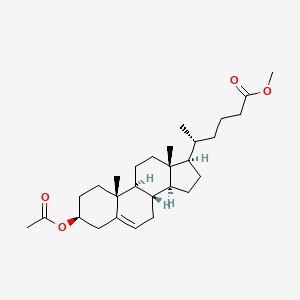
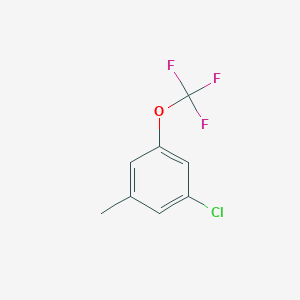
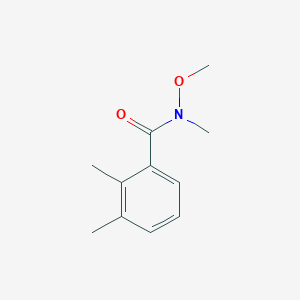
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
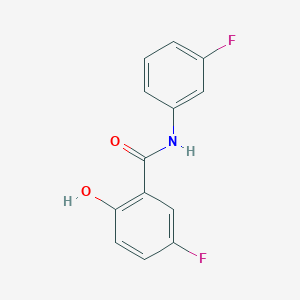
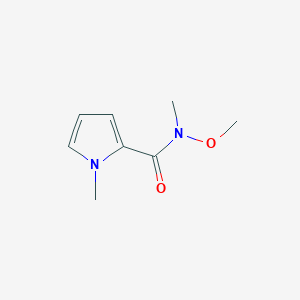
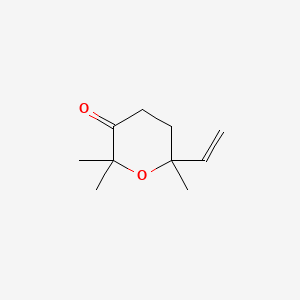
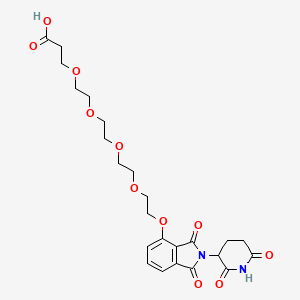
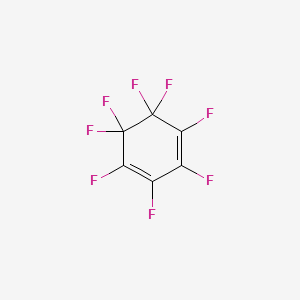
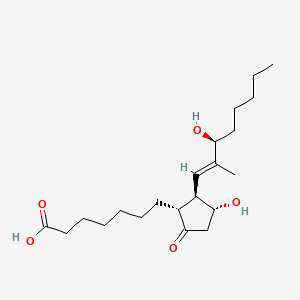
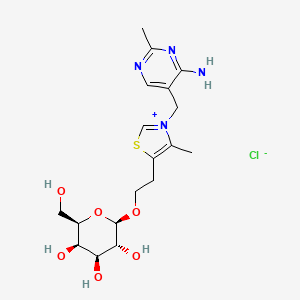
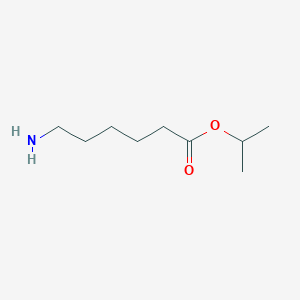
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
